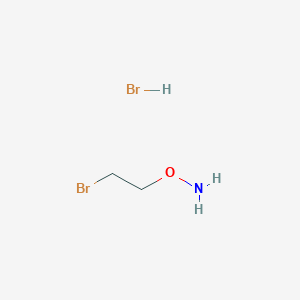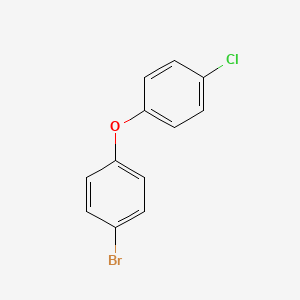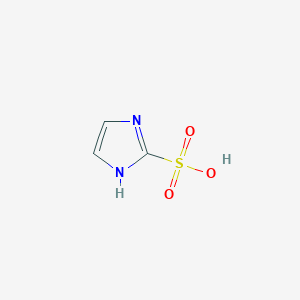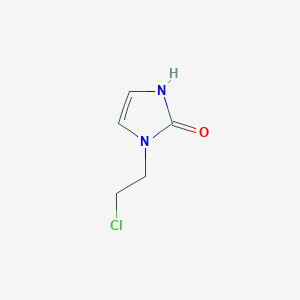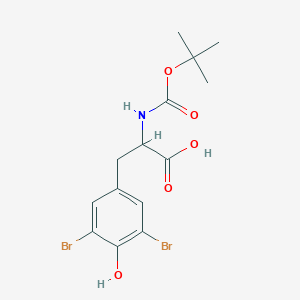
2,2'-Bipyridine, 4-bromo-, 1-oxide
Übersicht
Beschreibung
2,2’-Bipyridine, 4-bromo-, 1-oxide is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound features a bromine atom at the 4-position and an oxide group at the 1-position, making it a unique variant of bipyridine. It is widely used as a ligand in various chemical reactions and has significant applications in the fields of chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4-bromo-, 1-oxide typically involves the oxidation of 2,2’-bipyridine followed by bromination. One common method includes the use of m-chloroperbenzoic acid to oxidize 2,2’-bipyridine to 2,2’-bipyridine-1-oxide. The subsequent bromination at the 4-position can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation and bromination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and maximize the output .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bipyridine, 4-bromo-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding bipyridine derivative.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the initial oxidation step.
Reduction: Reducing agents like zinc powder in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine, 4-bromo-, 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Bipyridine, 4-bromo-, 1-oxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as donor sites, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, redox reactions, and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: The parent compound without the bromine and oxide groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2,2’-Bipyridine-1-oxide: Similar to 2,2’-Bipyridine, 4-bromo-, 1-oxide but without the bromine atom.
Uniqueness
2,2’-Bipyridine, 4-bromo-, 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct chemical properties and reactivity. This makes it particularly useful in forming specific metal complexes and in applications requiring precise control over coordination environments .
Eigenschaften
IUPAC Name |
4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCBELJQDBBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592550 | |
| Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14163-03-2 | |
| Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

